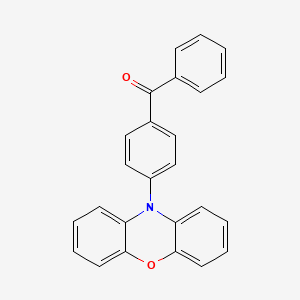

10-(4-benzoylphenyl)-10H-phenoxazine

Description

Contextualizing Phenoxazine (B87303) Derivatives in Modern Organic Chemistry

Phenoxazine is a heterocyclic compound featuring an oxazine (B8389632) ring fused to two benzene (B151609) rings. wikipedia.org While historically known for their use in dyes, the rigid, butterfly-like structure and rich electronic nature of the phenoxazine core have propelled its derivatives into numerous areas of modern chemical research. wikipedia.orgnih.govresearchgate.net In recent years, phenoxazines have been recognized as privileged scaffolds in material science due to their inherent electrochemical and photophysical properties. nih.gov

The utility of these compounds has expanded significantly, with applications in:

Organic Electronics: Phenoxazine-based materials are increasingly investigated as building blocks for organic semiconductors. nih.govresearchgate.net They are incorporated into conjugated polymers for use in organic field-effect transistors (OFETs) and as hole-injection or emissive materials in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net

Photovoltaics: As potent electron donors, phenoxazine derivatives are used to construct dye sensitizers for dye-sensitized solar cells (DSSCs). nih.govresearchgate.net

Photoredox Catalysis: Their ability to engage in stable redox cycles makes them suitable candidates for photoredox catalysts in organic synthesis. nih.gov

This broad applicability stems from the phenoxazine unit's favorable electronic characteristics and the versatility with which its core structure can be chemically modified to fine-tune its properties for specific functions. nih.govresearchgate.net

Significance of N-Substituted Phenoxazines as Electron-Donating Chromophores

The nitrogen atom at the 10-position of the phenoxazine ring is a critical site for chemical functionalization. Substitution at this position, creating N-substituted phenoxazines, is a primary strategy for modulating the molecule's electronic properties without significantly altering the core chromophore. The phenoxazine moiety is a strong electron-donating group, a characteristic attributed to the lone pair of electrons on the nitrogen atom participating in the π-conjugated system. researchgate.netnih.govnih.gov

The introduction of a substituent on the nitrogen atom directly influences the energy of the Highest Occupied Molecular Orbital (HOMO). This tunability is crucial for designing materials with specific energy levels required for efficient charge injection and transport in electronic devices. mdpi.com For instance, in the context of 10-(4-benzoylphenyl)-10H-phenoxazine, the phenoxazine unit serves as the primary electron-donating component. High-resolution X-ray studies on analogous structures confirm that a significant intramolecular charge redistribution occurs, with the phenoxazine portion acting as the donor. rsc.org The electron-donating strength of phenoxazine is comparable to, and in some cases stronger than, other commonly used donors like phenothiazine (B1677639) and triphenylamine, making it a highly attractive building block in material design. researchgate.netnih.gov

Table 1: Properties of Electron-Donating Moieties

Comparison of key properties for common electron-donating units used in organic electronics.

| Donor Moiety | Key Structural Feature | Primary Role in Materials | Notable Property |

|---|---|---|---|

| Phenoxazine | Folded "butterfly" structure with N and O heteroatoms | Hole transport, emissive layers, photosensitizers | Strong electron-donating capacity, high luminescence yields. nih.govresearchgate.net |

| Phenothiazine | Folded "butterfly" structure with N and S heteroatoms | Hole transport, photosensitizers | Excellent electrochemical stability and electron-donating ability. researchgate.net |

| Carbazole | Planar, nitrogen-containing heterocycle | Host materials, hole transport | High thermal stability and wide bandgap. nih.gov |

| Triphenylamine | Propeller-like non-planar structure | Hole transport layers | Good film-forming properties and hole mobility. nih.gov |

Conceptual Framework of Donor-Acceptor Systems in Organic Electronic Materials

The donor-acceptor (D-A) concept is a cornerstone of modern organic electronic material design. mdpi.comacs.org This molecular design strategy involves covalently linking an electron-rich donor unit to an electron-poor acceptor unit within the same molecule or co-crystallizing separate donor and acceptor molecules. acs.orgrsc.org This arrangement creates materials with unique electronic and optical properties that are often superior to those of the individual components. acs.org

In a D-A molecule such as this compound, the HOMO is primarily localized on the electron-donating phenoxazine moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting benzoylphenyl group. rsc.org This spatial separation of the frontier molecular orbitals leads to an intramolecular charge transfer (ICT) upon photoexcitation, a critical process for many applications. rsc.org

The key advantages of the D-A architecture include:

Tunable Energy Levels: The HOMO and LUMO energy levels can be independently tuned by modifying the donor and acceptor units, respectively. This allows for precise control over the material's bandgap and energy alignment with other components in a device. mdpi.comrsc.org

Enhanced Charge Separation and Transport: The D-A structure promotes the separation of electrons and holes, which is fundamental for the operation of organic photovoltaics (OPVs) and photodetectors. acs.org

Broadened Absorption Spectra: The ICT transition often results in light absorption at longer wavelengths compared to the individual donor or acceptor, which is beneficial for light-harvesting applications like solar cells. mdpi.com

The combination of donor and acceptor moieties provides a powerful tool for developing high-performance organic semiconductors with tailored functionalities for a wide range of electronic applications. acs.orgnih.gov

Table 2: Donor-Acceptor Components in this compound

An illustration of the donor-acceptor framework as applied to the subject compound.

| Component | Molecular Fragment | Electronic Function | Associated Molecular Orbital |

|---|---|---|---|

| Donor | 10H-Phenoxazine | Electron-rich; donates electron density | Highest Occupied Molecular Orbital (HOMO). rsc.org |

| Acceptor | 4-Benzoylphenyl | Electron-poor; accepts electron density | Lowest Unoccupied Molecular Orbital (LUMO). rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C25H17NO2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(4-phenoxazin-10-ylphenyl)-phenylmethanone |

InChI |

InChI=1S/C25H17NO2/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H |

InChI Key |

FPQJKWORYZHENZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 10 4 Benzoylphenyl 10h Phenoxazine

General Principles of N-Arylation in Phenoxazine (B87303) Synthesis

The construction of the N-aryl bond in phenoxazine derivatives is a critical transformation that has been approached through various synthetic strategies. These methods can be broadly categorized into those that rely on transition-metal catalysis and those that proceed through metal-free pathways.

Strategies for Introducing Aryl Substituents at the 10-Position of Phenoxazine

The introduction of an aryl group at the nitrogen atom of the phenoxazine ring is a key step in tailoring the electronic and photophysical properties of these molecules. nih.gov Traditional methods for N-arylation often involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts. mdpi.commdpi.com Copper-catalyzed Ullmann condensation is another well-established method for forming C-N bonds in the synthesis of N-aryl heterocycles. mdpi.comorganic-chemistry.org

More recently, direct C-H amination of arenes catalyzed by Brønsted acids has emerged as a facile organocatalytic approach to access N-aryl phenoxazine scaffolds. nih.gov This method offers operational simplicity and good functional group compatibility. nih.gov Additionally, palladium-catalyzed double N-arylation of primary amines with aryl halides provides a one-pot synthesis of phenoxazine derivatives with a broad range of substitution patterns from readily available precursors. rsc.org

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. For instance, the Suzuki-Miyaura coupling of a bromo-substituted N-alkylphenoxazine with an aryl boronic acid allows for the introduction of aryl groups at other positions on the phenoxazine core. nih.gov

Transition Metal-Free Approaches to Phenoxazine Derivatives

In an effort to develop more sustainable and cost-effective synthetic methods, significant research has been directed towards transition-metal-free N-arylation reactions. nih.govacs.org One prominent strategy involves the use of diaryliodonium salts as electrophilic arylating agents. nih.govdiva-portal.org These reagents can effectively arylate the nitrogen of phenoxazine under mild, metal-free conditions. diva-portal.org

A key transition-metal-free route to the phenoxazine core itself involves the base-catalyzed cyclization of N-acetylated aryloxy anilides. acs.orgacs.org This intramolecular N-arylation proceeds in high yields in the presence of a catalytic amount of N,N'-dimethylethylenediamine (DMEDA) and potassium carbonate. acs.orgacs.org Another metal-free approach is the synthesis from 2-aminophenols and dihaloarenes bearing electron-withdrawing groups, which proceeds via a Smiles rearrangement. nih.govbeilstein-journals.org The cyclization of iodo-substituted diaryl ethers also represents a viable metal-free pathway to phenoxazine derivatives. nih.govbeilstein-journals.org

Furthermore, a one-pot synthesis of N-arylphenothiazines, a related class of compounds, has been achieved from o-sulfanylanilines through a transition-metal-free N- and S-arylation sequence, highlighting the potential for similar strategies in phenoxazine synthesis. nih.gov

Ligand-Coupling Mechanisms in Diaryliodonium Salt Reactions

The reaction of diaryliodonium salts with nucleophiles, such as the nitrogen atom of phenoxazine, under metal-free conditions is generally understood to proceed through a ligand-coupling mechanism. nih.govnih.gov This mechanism involves the initial formation of a T-shaped Ar₂I-Nu intermediate, where the nucleophile and one of the aryl groups occupy the apical and equatorial positions of the hypervalent iodine center. nih.gov

The subsequent step is a reductive elimination, or ligand coupling, between the nucleophile and the equatorial aryl group, leading to the formation of the N-aryl bond and an aryl iodide byproduct. nih.gov In the case of unsymmetrical diaryliodonium salts, two different T-shaped intermediates can be formed, which are often in rapid equilibrium through a process known as Berry pseudorotation. nih.gov The chemoselectivity of the arylation, meaning which aryl group is transferred, is influenced by a delicate balance of electronic and steric factors in the transition state. nih.gov

Interestingly, in some O-arylation reactions using diaryliodonium salts to form diaryl ether precursors to phenoxazines, an unusually stable iodine(III) intermediate has been observed. nih.govdiva-portal.org This intermediate can be converted to the final product upon longer reaction times or heating, providing valuable insight into the ligand-coupling mechanism. nih.govdiva-portal.org Computational studies have suggested that the transition state for ligand coupling involves a polarized state where developing charges are stabilized by the substituents on the aryl rings. nih.gov

Mechanistic Investigations of 10-(4-Benzoylphenyl)-10H-phenoxazine Formation

Understanding the detailed mechanism of N-arylation is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Mechanistic investigations often combine experimental studies with computational modeling to elucidate the key steps of the reaction pathway.

Computational Modeling of Reaction Pathways

Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for studying the reaction pathways of N-arylation reactions. nih.govresearchgate.netacs.org These studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products.

For instance, time-dependent DFT (TD-DFT) has been used to model the photoexcitation of N-aryl phenoxazines to guide the design of photoredox catalysts with specific absorption profiles. nih.gov Computational modeling has also been used to predict that N-aryl phenoxazines bearing certain substituents can possess spatially separated singularly occupied molecular orbitals (SOMOs) in the triplet excited state, a feature characteristic of charge transfer species. nih.gov

In the context of palladium-catalyzed N-arylation, DFT studies have been used to compare the reaction energetics of different catalyst systems and to understand the influence of ligand architecture on catalyst performance. researchgate.net For diaryliodonium salt reactions, computational studies have helped to elucidate the factors that control chemoselectivity in the transfer of aryl groups. nih.gov DFT calculations have also been used to compare the energy barriers of different potential mechanistic pathways, such as direct ligand coupling versus a mechanism involving nucleophilic attack on the ipso-carbon. nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization is a key strategy for constructing the phenoxazine tricycle from simpler precursors. This approach involves the formation of C–O and/or C–N bonds through an oxidation process, which removes hydrogen atoms or other leaving groups to facilitate ring closure. Various reagents and conditions can be employed to achieve this transformation.

One pathway involves the enzyme-mediated oxidative dimerization of aminophenol derivatives. For instance, laccase, a copper-containing enzyme, can catalyze the one-electron oxidation of a range of phenolic compounds. The reaction of a sulfonated aminophenol can lead to the formation of a phenoxazine structure through this enzymatic process. nih.gov Another notable biological pathway is the oxidative dimerization of 3-hydroxykynurenine, which proceeds through intramolecular cyclization to form the phenoxazine core of xanthommatin. nih.gov

Electrochemical methods offer a modern alternative to chemical oxidants. Anodic oxidation can be used to trigger cyclization reactions. For example, the electrochemical oxidative (4 + 2) cyclization of anilines with o-phenylenediamines has been reported for the synthesis of phenazines, a related class of heterocycles. nih.gov Similarly, electrochemical strategies have been developed for the oxidative radical cascade cyclization of olefinic amides with thiophenols to generate sulfurated benzoxazines, demonstrating the utility of electrochemistry in forming oxazine (B8389632) rings under mild, oxidant-free conditions. rsc.org

Hypervalent iodine reagents, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), are also effective mediators for oxidative cyclization. These reagents can promote efficient ring-closing reactions at room temperature in the absence of a metal catalyst to form various heterocyclic systems. rsc.org Chiral triazole-substituted iodoarenes have been used as catalysts in the enantioselective oxidative cyclization of N-allyl carboxamides to produce highly enantioenriched oxazolines and oxazines. chemrxiv.org

Table 1: Overview of Oxidative Cyclization Methodologies for Phenoxazine and Related Heterocycles

| Methodology | Key Reagents/Catalysts | Precursors | Resulting Structure | Reference |

|---|---|---|---|---|

| Enzymatic Oxidation | Laccase (enzyme) | Substituted Aminophenols | Phenoxazine Core | nih.gov |

| Electrochemical Synthesis | Anodic Oxidation (no external oxidant) | Olefinic Amides | Benzoxazines | rsc.org |

| Hypervalent Iodine-Mediated | PIFA | 2,2-disubstituted 2-benzoylacetamides | Spirocyclopropane Quinolinediones | rsc.org |

| Catalytic Asymmetric Cyclization | Chiral Iodoarene Catalyst | N-Allyl Carboxamides | Enantioenriched Oxazines | chemrxiv.org |

Advanced Synthetic Strategies for Related Phenoxazine Systems

The synthesis of 10-substituted phenoxazines, such as this compound, is most effectively achieved using advanced cross-coupling methodologies that form a bond between the nitrogen atom of the phenoxazine ring and an aryl group. The two most prominent strategies are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of amines with aryl halides or pseudohalides (e.g., triflates). organic-chemistry.org For the synthesis of N-aryl phenoxazines, the reaction involves coupling phenoxazine with an appropriate aryl halide, such as 4-bromobenzophenone. The efficacy of this transformation depends on a carefully selected catalyst system, comprising a palladium precatalyst and a specialized phosphine (B1218219) ligand. Studies have shown that ligands such as XPhos, RuPhos, and DavePhos are highly effective for the coupling of phenoxazine with aryl bromides, achieving high conversion rates. nih.gov The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or lithium tert-butoxide. nih.gov

The Ullmann condensation is a classical, copper-catalyzed reaction for forming C-N and C-O bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions like high temperatures, modern protocols have been developed that proceed under much milder conditions. nih.gov These advanced methods often employ soluble copper catalysts in conjunction with specific ligands to improve efficiency and substrate scope. A general route for the synthesis of N-aryl phenoxazines has been established via a copper(I)-catalyzed tandem reaction. This process can involve the N-arylation of a 2-aminophenol (B121084) followed by an intramolecular O-arylation to form the phenoxazine ring, or the direct N-arylation of a pre-formed phenoxazine heterocycle. researchgate.net

Beyond these two cornerstone reactions, other advanced strategies include metal-free approaches. For instance, a formal synthesis of the phenoxazine core can be achieved through the O-arylation of a phenol (B47542) with a diaryliodonium salt, followed by an intramolecular N-arylation to complete the cyclization, thereby avoiding transition metals entirely. nih.gov

Table 2: Comparison of Advanced C-N Coupling Strategies for 10-Arylphenoxazine Synthesis

| Strategy | Catalyst Metal | Typical Reactants | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Phenoxazine + Aryl Halide/Triflate | High functional group tolerance; mild conditions; requires specialized phosphine ligands (e.g., XPhos). | wikipedia.orgnih.gov |

| Ullmann Condensation | Copper | Phenoxazine + Aryl Halide | Economical catalyst; modern protocols use ligands to enable milder conditions. | wikipedia.orgresearchgate.net |

| Metal-Free Arylation | None | Substituted Diaryl Ether (precursor) | Avoids transition metal contamination; relies on reagents like diaryliodonium salts. | nih.gov |

Electronic Structure and Excited State Photophysics of 10 4 Benzoylphenyl 10h Phenoxazine

Theoretical Elucidation of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the electronic properties and reactivity of molecules. taylorandfrancis.comyoutube.com In D-A systems like 10-(4-benzoylphenyl)-10H-phenoxazine, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount, as they dictate the nature of the lowest energy electronic transitions. taylorandfrancis.comyoutube.com

Spatial Distribution and Energy Levels of Molecular Orbitals

Theoretical calculations, such as those employing Density Functional Theory (DFT), consistently show a distinct spatial separation of the frontier orbitals in D-A type molecules. acs.orgnih.govresearchgate.net For this compound, the HOMO is predicted to be predominantly localized on the electron-rich phenoxazine (B87303) ring system. acs.orgnih.gov This is due to the electron-donating character of the nitrogen and oxygen heteroatoms within the phenoxazine core. nih.gov Conversely, the LUMO is expected to be centered on the electron-deficient benzoylphenyl moiety, specifically involving the π* orbitals of the benzophenone (B1666685) fragment. acs.orgnih.gov

This spatial segregation is a hallmark of charge-transfer compounds and is crucial for the photoinduced processes that define their function. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that determines the energy of the lowest-lying electronic absorption.

Table 1: Conceptual Frontier Orbital Characteristics for this compound

| Molecular Orbital | Predominant Localization | Role in Electronic Transition |

|---|---|---|

| HOMO | Phenoxazine (Donor) | Source of electron in the S0 → S1 transition |

| LUMO | Benzoylphenyl (Acceptor) | Destination of electron in the S0 → S1 transition |

This table is based on theoretical principles for donor-acceptor molecules, with specific localization confirmed in analogous phenoxazine-based systems. acs.orgnih.govnih.gov

Influence of Substituents on Orbital Energetics

The energetic positioning of the HOMO and LUMO is significantly influenced by the electronic nature of the constituent donor and acceptor groups. nih.govlibretexts.org

Phenoxazine (Donor): The potent electron-donating nature of the phenoxazine moiety raises the energy level of the HOMO. nih.gov This makes the molecule easier to oxidize and facilitates the donation of an electron upon photoexcitation. Studies on substituted phenoxazines have shown that electron-donating groups further increase the HOMO energy. nih.gov

Benzoylphenyl (Acceptor): The electron-withdrawing benzoylphenyl group, containing a carbonyl function, effectively lowers the energy level of the LUMO. libretexts.orgaip.org This energetic stabilization of the LUMO creates a favorable acceptor orbital for an incoming electron.

The combined effect of the donor raising the HOMO energy and the acceptor lowering the LUMO energy results in a relatively small HOMO-LUMO energy gap. This reduced gap is responsible for the characteristic absorption of light in the visible or near-UV region, leading to the formation of an intramolecular charge-transfer excited state. nih.gov

Intramolecular Charge Transfer (ICT) Processes

Upon absorption of a photon, this compound undergoes a transition from its ground state (S₀) to an excited state (S₁). In D-A molecules, this excited state often possesses a significant degree of Intramolecular Charge Transfer (ICT) character, where there is a net movement of electron density from the donor to the acceptor moiety. nih.govbeilstein-journals.org

Photoinduced Electron Transfer (PET) Mechanisms

The formation of the ICT state is a direct consequence of a Photoinduced Electron Transfer (PET) event. researchgate.netrsc.org The process can be described as follows:

Photoexcitation: The molecule absorbs a photon of appropriate energy, promoting an electron from the HOMO (localized on the phenoxazine donor) to the LUMO (localized on the benzoylphenyl acceptor). nih.gov

Charge Separation: This electron promotion results in the formation of a charge-separated state, which can be represented as D⁺-A⁻. The phenoxazine unit becomes a radical cation, and the benzoylphenyl unit becomes a radical anion. This excited state is also known as a charge-transfer (CT) state. researchgate.net

Characterization of Charge Transfer States (CT States)

The excited states of D-A molecules can be complex, often involving an equilibrium between a Locally Excited (LE) state and a Charge Transfer (CT) state. nih.gov

Locally Excited (LE) State: This state resembles the excited state of the individual donor or acceptor fragment. It has a small dipole moment and its emission energy is not strongly affected by the solvent environment. nih.gov

Charge Transfer (CT) State: This state is characterized by a significant spatial separation of charge (D⁺-A⁻) and consequently possesses a large electric dipole moment. nih.gov In some systems, structural relaxation in the excited state, such as the twisting of the D-A bond, can lead to a specific type of CT state known as a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org

The nature of the lowest energy excited state (LE vs. CT) dictates the molecule's fluorescence properties. In many phenoxazine-based D-A systems, dual fluorescence can be observed, with a higher-energy band corresponding to the LE state and a lower-energy, red-shifted band corresponding to the CT state. nih.gov

Table 2: Comparison of Locally Excited (LE) and Charge Transfer (CT) States

| Characteristic | Locally Excited (LE) State | Charge Transfer (CT) State |

|---|---|---|

| Charge Distribution | Localized on D or A moiety | Separated (D⁺-A⁻) |

| Dipole Moment | Small | Large |

| Solvent Sensitivity | Low | High |

| Emission Energy | Higher (e.g., Blue-shifted) | Lower (e.g., Red-shifted) |

This table summarizes general characteristics observed in donor-acceptor systems exhibiting dual fluorescence. nih.gov

Solvent Polarity Effects on Charge Transfer Dynamics

The dynamics and stability of CT states are profoundly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. researchgate.netmdpi.com

Because the CT state has a much larger dipole moment than the ground state or the LE state, it is preferentially stabilized by polar solvents. rsc.org This stabilization lowers the energy of the CT state. nih.gov Consequently, as the solvent polarity increases:

The fluorescence emission from the CT state shifts to longer wavelengths (a bathochromic or red shift). nih.gov

The population of the CT state can be favored over the LE state, leading to an increase in the relative intensity of the CT emission band. nih.gov

In nonpolar solvents like cyclohexane, the formation of the polar CT state is energetically unfavorable. In such environments, emission often occurs from the LE state, or the excited state may decay through other non-radiative pathways, such as intersystem crossing to a triplet state. rsc.org In contrast, in highly polar solvents like acetonitrile, the CT state is significantly stabilized, making it the dominant emissive state. nih.govrsc.org This strong dependence of the emission spectrum on solvent polarity is a definitive characteristic of molecules with pronounced ICT character.

Table 3: Solvatochromic Shift in a Representative Phenoxazine-based D-A Molecule (Phenoxazine-Quinoline Conjugate)

| Solvent | Emission λLE (nm) | Emission λCT (nm) |

|---|---|---|

| Toluene | ~425 | --- |

| Tetrahydrofuran (THF) | ~425 | ~580 |

Data adapted from a study on a phenoxazine-quinoline conjugate (PQ), demonstrating the emergence and red-shift of the CT emission band with increasing solvent polarity. nih.gov

Excited State Dynamics and Decay Pathways

The dynamics of the excited states of this compound are governed by a series of competing radiative and non-radiative processes following photoexcitation. These processes are intrinsically linked to the nature of its singlet and triplet excited states.

Intersystem crossing (ISC), the transition between singlet and triplet excited states, is a crucial process in molecules like this compound. For many phenoxazine-based donor-acceptor systems, ISC is facilitated by a mechanism known as spin-orbit charge transfer (SOCT-ISC). This process is particularly efficient in molecules where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated, a characteristic feature of donor-acceptor compounds. In this compound, the HOMO is expected to be localized on the electron-rich phenoxazine moiety, while the LUMO is anticipated to reside on the electron-withdrawing benzoylphenyl group.

The efficiency of SOCT-ISC is highly dependent on the energy gap between the singlet and triplet charge-transfer states (ΔE(S1-T1)) and the spin-orbit coupling between them. A small energy gap and strong spin-orbit coupling favor rapid ISC. The near-orthogonal arrangement between the donor and acceptor moieties, often enforced by steric hindrance, can lead to a small ΔE(S1-T1), thereby promoting efficient ISC.

Once populated, the excited states of this compound can decay through several radiative and non-radiative pathways. Radiative decay from the first excited singlet state (S1) results in fluorescence, while phosphorescence can be observed from the first excited triplet state (T1).

Non-radiative decay processes compete with these radiative pathways and include internal conversion (IC) and intersystem crossing. IC is the radiationless transition between states of the same spin multiplicity (e.g., S1 to S0), while ISC is the transition between states of different spin multiplicity. The rates of these non-radiative processes are influenced by factors such as the rigidity of the molecular structure and the energy gap between the electronic states. In many organic molecules, vibrational relaxation and conformational changes can provide efficient non-radiative decay channels, leading to a reduction in the fluorescence and phosphorescence quantum yields.

The energies of the singlet (S1) and triplet (T1) excited states are fundamental to understanding the photophysics of this compound. In donor-acceptor systems, both locally excited (LE) and charge-transfer (CT) states can exist. The S1 state is often a CT state, resulting from the transfer of an electron from the phenoxazine donor to the benzoylphenyl acceptor upon photoexcitation.

The energy of the T1 state is typically lower than that of the S1 state. The energy difference between these two states (ΔE(S1-T1)) is a critical parameter that governs the efficiency of processes like thermally activated delayed fluorescence (TADF), where reverse intersystem crossing (rISC) from T1 to S1 occurs.

While precise experimental values for this compound are not available, data from analogous phenoxazine-based donor-acceptor molecules can provide an estimate.

Table 1: Estimated Excited State Energies for this compound

| Parameter | Estimated Value |

|---|---|

| S1 Energy | 2.5 - 3.0 eV |

| T1 Energy | 2.2 - 2.8 eV |

| ΔE(S1-T1) | 0.2 - 0.5 eV |

Note: These are estimated values based on computational studies and experimental data from similar phenoxazine-containing donor-acceptor molecules.

Molecular Conformation and its Impact on Electronic and Photophysical Behavior

The three-dimensional structure of this compound plays a pivotal role in determining its electronic and photophysical properties. The phenoxazine ring system is not planar but adopts a folded or "butterfly" conformation along the N-O axis. Furthermore, the phenyl group at the 10-position is typically twisted with respect to the phenoxazine plane.

This non-planar geometry has several important consequences:

Electronic Decoupling: The twisted conformation can lead to a partial electronic decoupling between the phenoxazine donor and the benzoylphenyl acceptor. This separation of the HOMO and LUMO is a key requirement for the formation of a charge-transfer excited state.

Reduced Conjugation: The twisting reduces the extent of π-conjugation across the molecule, which can influence the absorption and emission wavelengths.

Inhibition of Non-Radiative Decay: A rigid, twisted structure can suppress non-radiative decay pathways that are often associated with planar, flexible molecules. This can lead to higher fluorescence quantum yields.

Influence on ISC Rates: The dihedral angle between the donor and acceptor moieties directly affects the energy gap between the S1 and T1 states (ΔE(S1-T1)). By tuning this angle, it is possible to modulate the rate of intersystem crossing.

Structure Property Relationships and Rational Molecular Design Principles for Phenoxazine Benzoylphenyl Systems

General Principles of Quantitative Structure-Property Relationships (QSPR) in Donor-Acceptor Chromophores

Quantitative Structure-Property Relationship (QSPR) models are predictive tools used in chemistry and materials science to correlate the structural or physicochemical properties of molecules with their observed activities or characteristics. springernature.comnih.gov In the context of donor-acceptor (D-A) chromophores like 10-(4-benzoylphenyl)-10H-phenoxazine, QSPR provides a framework to understand and predict how variations in molecular structure influence their electronic and photophysical properties. springernature.comresearchgate.net These models are built upon the principle that the properties of a chemical compound are determined by its molecular structure. By quantifying specific structural features (descriptors), it becomes possible to create mathematical models that predict properties such as absorption and emission wavelengths, quantum yields, and charge transfer characteristics. researchgate.netyoutube.com

For D-A systems, the key properties of interest are often governed by intramolecular charge transfer (ICT) from the electron-donating phenoxazine (B87303) unit to the electron-accepting benzoylphenyl unit. QSPR models for these chromophores typically rely on several classes of molecular descriptors:

Electronic Descriptors: These quantify the electron-donating or withdrawing strength of substituents. Parameters like Hammett constants or calculated properties such as ionization potential and electron affinity are crucial. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecular skeleton.

Quantum Chemical Descriptors: Derived from computational methods like Density Functional Theory (DFT), these include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and charge distribution. researchgate.netrsc.org

The development of a robust QSPR model involves a systematic workflow: compiling and curating experimental data for a set of related compounds, calculating relevant molecular descriptors, constructing a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorously validating the model's predictive power. nih.govchemrxiv.org For donor-acceptor chromophores, these models are invaluable for rationally designing new materials with tailored optoelectronic properties, enabling researchers to screen potential candidates computationally before undertaking their synthesis. springernature.com

Molecular Engineering Strategies for Tailoring this compound Properties

Molecular engineering provides a powerful approach to fine-tune the photophysical and electronic properties of this compound and related systems. By systematically modifying the molecular architecture, researchers can control key parameters like redox potentials, absorption and emission wavelengths, and charge transfer efficiency. nih.govnih.gov

Role of Donor and Acceptor Strength Modulation

The electronic characteristics of the phenoxazine donor and the benzoylphenyl acceptor are fundamental to the molecule's properties. Modifying their respective strengths is a primary strategy for tuning the energy of the ICT state.

Strengthening the Donor: Introducing electron-donating groups (e.g., alkyl, alkoxy) onto the phenoxazine core increases its electron-donating ability (raises the HOMO energy level). This generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra, as the energy required to promote charge transfer is reduced. nih.govbeilstein-journals.org

Strengthening the Acceptor: Conversely, attaching electron-withdrawing groups (e.g., cyano, nitro) to the benzoylphenyl moiety enhances its electron-accepting character (lowers the LUMO energy level). This also results in a red-shift of the ICT band and can significantly impact the molecule's redox properties. nih.govresearchgate.net

For instance, studies on analogous D-A systems have shown that the singlet-triplet energy gap (ΔEST), a critical parameter for applications like Thermally Activated Delayed Fluorescence (TADF), decreases as the electron-withdrawing strength of the acceptor fragment increases. nih.gov This modulation allows for the rational design of emitters with specific colors and high quantum efficiencies. researchgate.net

Design of π-Conjugated Bridges and Spacers

The nature of the linkage between the donor and acceptor units plays a critical role in mediating electronic communication. In this compound, the phenyl group acts as a π-conjugated bridge.

The design of this bridge is crucial for several reasons:

Electronic Coupling: The extent of π-conjugation in the bridge directly influences the electronic coupling between the donor and acceptor. A more extended or planar π-system generally facilitates more efficient ICT. scielo.br Introducing moieties like thiophene (B33073) or fluorene (B118485) can further extend this conjugation.

Torsional Angle: The twist angle between the donor, the bridge, and the acceptor is a key determinant of the ICT character. A larger twist angle can spatially separate the HOMO and LUMO, which is often desirable for achieving a small ΔEST in TADF materials. figshare.com However, excessive twisting can also reduce the oscillator strength and thus the brightness of the emission.

Steric Hindrance: The introduction of bulky groups on the bridge can be used to control the molecular conformation and prevent intermolecular aggregation, which can otherwise lead to quenching of the excited state. beilstein-journals.org

Replacing a simple phenyl bridge with more elaborate conjugated systems can significantly alter the electronic delocalization and lead to substantial shifts in the optical properties. scielo.br

Positional Isomerism and Stereoelectronic Effects

The precise attachment points of the donor, acceptor, and any additional substituents have a profound impact on the molecule's properties due to stereoelectronic effects. In the phenoxazine-benzoylphenyl system, the connection at the N-10 position of phenoxazine and the para-position of the benzoyl group is specific, but altering this would create new isomers with distinct properties.

Key stereoelectronic factors include:

Molecular Conformation: Phenoxazine can adopt different conformations, often described as 'quasi-equatorial' and 'quasi-axial'. rsc.org These conformers can coexist and may have different excited-state characteristics, leading to complex photophysical behavior such as dual or white-light emission. rsc.org

Torsion Angles: The dihedral (twist) angle between the phenoxazine unit and the N-aryl (benzoylphenyl) ring is critical. This angle influences the degree of electronic coupling and the energy of the charge-transfer state. rsc.org Factors that affect this angle, such as steric hindrance from adjacent substituents, can be used to fine-tune the photophysical properties.

Hybridization: The hybridization of the nitrogen atom in the phenoxazine ring influences the geometry and electronic structure. This, in turn, affects the electronic coupling element between the donor and acceptor parts of the molecule. rsc.org

Research on related phenoxazine derivatives shows that these subtle structural changes can lead to significant differences in charge distribution and excited-state dynamics. researchgate.netrsc.org

Optimization of Intramolecular Charge Transfer Characteristics for Enhanced Functionality

The efficiency and nature of the ICT process are central to the functionality of this compound in optoelectronic applications. researchgate.net Optimization focuses on controlling the spatial overlap and energy levels of the frontier molecular orbitals (HOMO and LUMO).

A key goal in many applications, such as OLEDs, is to achieve efficient emission. In D-A molecules, this often involves designing the system to have a strong ICT character in the excited state. This is typically achieved by ensuring the HOMO is localized on the phenoxazine donor and the LUMO is localized on the benzoylphenyl acceptor. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, largely determines the color of the emission.

For advanced applications like TADF, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is required. This allows for efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state, dramatically increasing the theoretical maximum efficiency of OLEDs. nih.gov Strategies to minimize ΔEST in phenoxazine-based systems include:

Orthogonal D-A Structure: Increasing the twist angle between the donor and acceptor moieties reduces the exchange energy between the HOMO and LUMO, which is a primary contributor to the ΔEST. figshare.com

Balancing Donor/Acceptor Strength: As discussed, carefully tuning the electronic strength of the donor and acceptor units can modulate the energies of the S1 and T1 states to bring them closer together. nih.govresearchgate.net

The solvatochromic behavior of these compounds, where the emission color changes with solvent polarity, is a direct manifestation of their ICT character and can be used to experimentally probe the effectiveness of these optimization strategies. researchgate.net

Computational Design Approaches for Predictive Molecular Properties

Computational chemistry, particularly DFT and its time-dependent extension (TD-DFT), has become an indispensable tool for the rational design of new phenoxazine-based materials. nih.govresearchgate.net These methods allow for the prediction of key molecular properties before synthesis, saving significant time and resources.

Common computational approaches include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule, including critical parameters like bond lengths, bond angles, and dihedral angles between the donor and acceptor units. researchgate.neteurekaselect.com

Frontier Molecular Orbital (FMO) Analysis: Visualizing the distribution of the HOMO and LUMO provides direct insight into the nature of the electronic transition. For an effective D-A system, the HOMO should be localized on the phenoxazine donor and the LUMO on the benzoylphenyl acceptor. rsc.orgnih.gov The calculated energies of these orbitals are used to estimate the HOMO-LUMO gap, ionization potential, and electron affinity. nih.gov

Excited State Calculations: TD-DFT is used to simulate the UV-Vis absorption and fluorescence spectra, predicting the maximum absorption (λabs) and emission (λem) wavelengths. researchgate.netresearchgate.net It can also be used to calculate the energies of the singlet and triplet excited states to predict the ΔEST, which is crucial for designing TADF emitters. nih.gov

Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution within the molecule in both the ground and excited states, quantifying the degree of charge transfer. researchgate.net

By creating a library of virtual compounds with systematic variations (e.g., different substituents, linkage positions), researchers can perform high-throughput computational screening. This allows them to identify the most promising candidates with desired properties for subsequent experimental synthesis and characterization, accelerating the materials discovery cycle. nih.gov

Interactive Data Table: Calculated Properties of Phenoxazine Derivatives

The following table presents representative data from computational studies on phenoxazine-based donor-acceptor molecules, illustrating how structural modifications impact key electronic properties.

| Compound | Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| PXZ-TRZ | Phenoxazine | Triazine | -5.45 | -1.98 | 3.47 |

| PXZ-BN | Phenoxazine | Benzonitrile | -5.60 | -2.10 | 3.50 |

| PXZ-B-A2-B-PXZ | Phenoxazine | Benzo[c] nih.govnih.govacs.orgthiadiazole | -5.21 | -2.45 | 2.76 |

| KCPOZ | Phenoxazine | Biphenyl-carbonitrile | -5.74 | -2.71 | 3.03 |

Note: Data is compiled from various sources on different but related phenoxazine D-A systems to illustrate trends. nih.govfigshare.comacs.org Absolute values can vary based on the computational method and level of theory used.

Advanced Research Applications and Underlying Principles of Phenoxazine Based Materials

Principles of Phenoxazine (B87303) Derivatives in Organic Electronics

Charge Injection and Transport Mechanisms

The efficacy of phenoxazine derivatives in organic electronics is fundamentally linked to their charge transport capabilities. As a class, these materials often serve as p-type semiconductors, meaning they transport positive charge carriers (holes). bohrium.com The addition of a charge to the molecular structure leads to a localized reorganization of the π-electron bonding, forming a self-localized excitation known as a polaron, which is the primary charge carrier. researchgate.net

In donor-acceptor (D-A) molecules like 10-(4-benzoylphenyl)-10H-phenoxazine, the phenoxazine moiety acts as the electron donor and the benzoylphenyl group serves as the electron acceptor. This structure creates a significant intramolecular charge redistribution. nih.gov High-resolution X-ray studies on (4-phenoxazin-10-yl-phenyl)phenyl-methanone (PBO), a compound identical to the subject of this article, show that the donor part of the molecule carries a negative charge while the acceptor fragment has a significant positive charge. nih.govnih.gov This inherent charge separation is crucial for electronic applications.

Theoretical calculations indicate that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-donating phenoxazine moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is situated on the acceptor part. nih.govdaneshyari.com This separation facilitates charge transfer upon excitation. The efficiency of charge transport is influenced by several factors, including the reorganization energy (the energy required for geometric relaxation upon charge transfer) and the electronic coupling between adjacent molecules. Phenoxazine derivatives are noted for having lower reorganization energies compared to similar compounds like phenothiazines, which can lead to kinetically faster charge transfer processes. nih.gov Field-effect hole mobilities of up to 7 × 10⁻⁴ cm²/Vs have been achieved in some phenoxazine-based D-A molecules, underscoring their potential in thin-film transistors and other electronic devices. scielo.br

Role of Molecular Structure in Thin Film Formation and Polymorphism

The molecular architecture of phenoxazine derivatives dictates how they self-assemble into thin films, which is critical for device performance. The central phenoxazine ring typically adopts a shallow boat or "bent-type" conformation. nih.govaip.org The degree of this folding, or puckering, can be influenced by the substituents attached to the molecule. aip.org This non-planar structure can prevent overly dense π–π stacking, which can be beneficial in reducing aggregation-caused quenching in optoelectronic devices. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, plays a significant role in the properties of organic thin films. aip.org For phenoxazine-based molecules, different conformers can coexist, such as 'quasi-equatorial' (eq) and 'quasi-axial' (ax) forms. doi.org These distinct conformations can possess different excited-state characteristics; for instance, one might exhibit intramolecular charge transfer emission while the other shows locally excited fluorescence. doi.org The ability to control the formation of these polymorphs, perhaps through solvent choice during recrystallization, offers a pathway to manipulate the photoluminescent and electronic properties of the resulting thin films. doi.org

Fundamental Concepts in Photoredox Catalysis with Phenoxazines

N-aryl phenoxazines, such as this compound, have emerged as a powerful class of organic photoredox catalysts. bohrium.comnih.gov They serve as sustainable and cost-effective alternatives to traditional precious-metal catalysts (e.g., iridium and ruthenium complexes), offering highly reducing excited states upon visible light absorption. sigmaaldrich.com Their catalytic cycle is driven by light, which promotes the molecule to an excited state with significantly enhanced redox capabilities.

Excited State Redox Potentials and Catalytic Activity

The photocatalytic power of a phenoxazine derivative is determined by its excited-state redox potential. Upon absorbing a photon, the catalyst is promoted from its ground state (PC) to a singlet excited state (¹PC), which can then undergo intersystem crossing to a longer-lived triplet excited state (³PC). researchgate.net Both excited states are much stronger reductants than the ground state.

The excited-state reduction potential (E⁰) can be estimated from the ground-state oxidation potential (E⁰ox) and the energy of the excited state (E₀₋₀). The catalytic activity is directly tied to this potential; a more negative E⁰ indicates a stronger reducing agent. Structural modifications to the phenoxazine core or the N-aryl substituent allow for the fine-tuning of these potentials. nih.govaip.org For instance, adding electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, thereby changing the oxidation potential and the energy required for photoexcitation. nih.gov This tunability has led to the development of N-aryl phenoxazines with excited state reduction potentials ranging from -1.54 V to -2.25 V vs SCE, rivaling those of many transition metal catalysts. nih.gov

| Catalyst Name | Ground State Oxidation Potential (E⁰ox vs SCE [V]) | Triplet Excited State Energy (E⁰T1,calc [eV]) | Calculated Triplet Excited State Reduction Potential (E⁰T1,calc vs SCE [V]) |

|---|

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Principles

One of the most significant applications of phenoxazine photocatalysts is in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). colostate.edu This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild conditions, driven by light. nih.govnih.gov

The O-ATRP mechanism operates through an oxidative quenching pathway. The process begins with the photoexcitation of the phenoxazine catalyst (PC) to its highly reducing excited state (PC*). This excited catalyst then activates a dormant polymer chain, typically an alkyl bromide (P-Br), via single-electron transfer. The catalyst reduces the alkyl bromide, generating a propagating radical (P•) and the oxidized radical cation of the catalyst (PC•⁺), while the bromide anion is released. The newly formed radical can then add to monomer units, causing the polymer chain to grow.

Activation: PC + hν → PC* Activation: PC* + P-Br → PC•⁺ + P• + Br⁻ Propagation: P• + Monomer → P-P•

A key aspect of a controlled polymerization is the reversible deactivation of the propagating radical. In O-ATRP, the catalyst's radical cation (PC•⁺) acts as the deactivator, recombining with the propagating radical and the bromide ion to regenerate the dormant polymer chain and the ground-state catalyst. nih.gov

Deactivation: PC•⁺ + P• + Br⁻ → PC + P-Br

The efficiency of this process is influenced by the catalyst's structure. It has been found that maintaining a planar conformation of the phenoxazine catalyst throughout the catalytic cycle is crucial for synthesizing well-defined polymers. bohrium.comnih.gov This is because phenoxazines have a lower reorganization energy for electron transfer compared to phenothiazines, which must transition from a bent ground state to a planar radical cation state. nih.gov This lower energetic barrier in phenoxazines facilitates faster and more efficient activation and deactivation steps, leading to better control over the polymerization. nih.gov

Theoretical Basis for Phenoxazines in Molecular Photovoltaics

Phenoxazine derivatives are highly promising materials for organic photovoltaics, particularly in dye-sensitized solar cells (DSSCs), due to their potent electron-donating properties. nih.govbohrium.com In the typical donor-π-linker-acceptor (D-π-A) architecture of an organic dye, the phenoxazine unit serves as the electron-donating core. doi.org Its function is to efficiently inject electrons into the semiconductor (e.g., TiO₂) upon photoexcitation.

The theoretical basis for their effectiveness lies in their electronic structure. The HOMO of the dye is primarily localized on the electron-rich phenoxazine donor, while the LUMO is localized on the electron acceptor moiety. tandfonline.com This spatial separation of the frontier molecular orbitals is essential for an efficient intramolecular charge-transfer (ICT) transition upon light absorption. tandfonline.com This ICT process moves an electron from the donor part of the molecule to the acceptor part, which is anchored to the semiconductor surface, facilitating electron injection into the semiconductor's conduction band.

| Parameter | Description | Significance for Photovoltaic Performance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Should be lower than the electrolyte's redox potential for efficient dye regeneration. Primarily localized on the phenoxazine donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Must be higher than the semiconductor's conduction band edge for efficient electron injection. Primarily localized on the acceptor/anchor group. |

| HOMO-LUMO Gap (Eg) | The energy difference between HOMO and LUMO. | Determines the absorption spectrum of the dye. A smaller gap leads to absorption of longer wavelength light (red-shift). |

| Light Harvesting Efficiency (LHE) | The fraction of incident photons absorbed by the dye. | Depends on the oscillator strength (f) of the electronic transition. A higher LHE is crucial for generating more excitons. |

| Electron Injection Driving Force (ΔGinject) | The free energy change for electron injection from the dye's excited state to the semiconductor. | A negative and sufficiently large value is required for efficient and rapid electron injection. |

Light-Harvesting Efficiency Considerations

The efficiency with which a material can absorb light is a critical factor in the performance of optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov Phenoxazine derivatives, in general, are known for their strong absorption of ultraviolet and visible light. nih.gov The incorporation of a benzoylphenyl group at the N-10 position of the phenoxazine core in this compound can influence its absorption spectrum and molar extinction coefficient. This strategic substitution can lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. jmcs.org.mx The π-conjugated system extending from the phenoxazine moiety to the benzoylphenyl group facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for enhancing light absorption. nih.gov

Exciton (B1674681) Dissociation and Charge Separation in Devices

Following light absorption, the generation of an exciton (a bound electron-hole pair) is a primary event. For applications in photovoltaics and photodetectors, the efficient dissociation of this exciton into free charge carriers is paramount. The donor-acceptor (D-A) architecture inherent in this compound, where the phenoxazine unit acts as the electron donor and the benzoylphenyl group can act as an electron acceptor, facilitates this process.

Upon photoexcitation, an intramolecular charge transfer (CT) state can be formed, where the electron is transferred from the phenoxazine moiety to the benzoylphenyl group. nih.gov This spatial separation of the electron and hole within the molecule reduces the Coulombic attraction between them, thereby promoting exciton dissociation. The efficiency of this process is influenced by the energy levels of the donor and acceptor moieties and the surrounding environment. In devices, the interface between the phenoxazine-based material and an adjacent electron or hole transport layer further aids in separating the charges and preventing their recombination. The investigation of core-modified N-alkyl phenoxazines has shown that intramolecular charge transfer in their excited state is crucial for their performance in applications like organocatalyzed atom transfer radical polymerization. nih.gov

Principles of Non-Linear Optical (NLO) Response in Phenoxazine Chromophores

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of the change in the molecule's dipole moment in the presence of a strong electric field. Molecules with a significant NLO response typically possess a D-A structure, which facilitates intramolecular charge transfer. jmcs.org.mxjmcs.org.mx

Phenoxazine-based chromophores, with the electron-rich phenoxazine core serving as a donor, are excellent candidates for NLO materials. The introduction of an electron-withdrawing group, such as the benzoyl group in this compound, can significantly enhance the NLO properties. Quantum chemical studies on phenoxazine-based dyes have demonstrated that the polarizability (α) and hyperpolarizability (β) can be remarkably increased by molecular engineering, such as by introducing electron-deficient π-spacers. jmcs.org.mxjmcs.org.mx These studies reveal that a lower HOMO-LUMO gap, which is indicative of easier charge transfer, generally correlates with a higher NLO response. scielo.org.mx While specific experimental NLO data for this compound is not available in the provided search results, theoretical calculations on similar phenoxazine-based dyes provide a strong indication of its potential as an NLO material. jmcs.org.mxjmcs.org.mx

Redox Chemistry and Battery Materials Principles

The ability of phenoxazine derivatives to undergo reversible redox reactions makes them promising candidates for active materials in organic batteries.

Redox Potentials and Electrochemical Stability

The redox potential of a material determines the voltage of a battery, while its electrochemical stability dictates the battery's lifespan. Phenoxazine-based materials generally exhibit reversible oxidation and reduction processes. nih.gov The introduction of substituents on the phenoxazine core can tune these properties. For instance, the introduction of a phenoxazine chromophore at the N-position of carbazole–thiophene (B33073) derivatives was found to influence their electrochemical properties. mdpi.com

Cyclic voltammetry is a common technique used to study the redox behavior of these compounds. Studies on phenoxazine-based oligomers have shown that they possess low ionization potentials, which can be estimated from their oxidation potentials. nih.gov While specific redox potential values for this compound are not provided in the search results, the general electrochemical behavior of phenoxazine derivatives suggests that it would exhibit reversible redox chemistry suitable for battery applications. The electrochemical stability of phenazine-based redox centers has been highlighted in the context of high-performance polymers for battery applications, where they can prevent chemical bond rearrangements during cycling, leading to enhanced material stability. nih.gov

Mechanistic Insights in Molecular Sensing and Fluorogenic Applications

Phenoxazine derivatives are widely used as fluorescent probes and in fluorogenic sensing applications due to their sensitive response to their local environment. nih.gov The fluorescence properties of these molecules, such as their emission wavelength and quantum yield, can be modulated by factors like solvent polarity, pH, and the presence of specific analytes.

The mechanism of sensing often involves a change in the intramolecular charge transfer (ICT) character of the molecule upon interaction with the target analyte. For example, the interaction of a phenoxazine-based probe with a metal ion can alter the electron density distribution within the molecule, leading to a change in its fluorescence. nih.gov

Fluorogenic applications often rely on a "turn-on" or "turn-off" fluorescence response. In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent, and the fluorescence is switched on in the presence of the analyte. This can be achieved through various mechanisms, such as the analyte-induced cleavage of a quenching group or the restriction of intramolecular rotation that otherwise provides a non-radiative decay pathway. While specific applications of this compound in molecular sensing are not detailed in the provided search results, the general principles of phenoxazine-based fluorescent probes suggest its potential in this area. nih.gov

Fluorogenic "Turn-On" Mechanisms

Fluorogenic "turn-on" probes are molecules designed to transition from a non-fluorescent or weakly fluorescent "OFF" state to a highly fluorescent "ON" state in response to a specific external stimulus, such as the presence of a particular analyte or a change in the environment. This OFF-ON switching capability is highly desirable for high-contrast imaging and sensing applications, as it minimizes background signal and enhances detection sensitivity.

The "OFF" state in molecules like this compound can be achieved through several quenching mechanisms. One common mechanism in donor-acceptor systems is the formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, an electron is transferred from the phenoxazine donor to the benzoylphenyl acceptor. If the molecular structure allows for rotational freedom between the donor and acceptor units, the molecule can relax into a twisted, highly polar, and non-planar conformation in the excited state. This TICT state often deactivates back to the ground state through non-radiative pathways, thus quenching fluorescence.

The "turn-on" mechanism is triggered by an event that inhibits the formation of this quenching TICT state or alters the electronic properties of the molecule to favor a radiative pathway. For this compound, this can be envisioned in several ways:

Analyte Interaction: A specific analyte could bind to the molecule, for instance at the carbonyl group of the benzoyl moiety. This binding can introduce steric hindrance that restricts the rotational freedom between the phenoxazine and benzoylphenyl rings. By locking the molecule in a more planar conformation, the formation of the non-emissive TICT state is prevented, forcing the excited state to decay via fluorescence and thus "turning on" the emission.

Chemical Reaction: The probe can be designed so that the benzoyl group acts as a reactive site. A reaction with a target molecule could transform the electron-accepting benzoyl group into a different functional group with weaker accepting properties. This change would disrupt the intramolecular charge transfer process that leads to quenching, thereby restoring fluorescence.

Viscosity Sensing: In a viscous environment, the intramolecular rotation required to form the TICT state is slowed down or prevented. Therefore, an increase in the viscosity of the surrounding medium can lead to a significant enhancement of fluorescence intensity, allowing the molecule to function as a viscosity sensor.

This principle of restricting intramolecular rotation to induce fluorescence is a cornerstone of probes known as "molecular rotors."

Photo-Induced Intramolecular Charge Transfer in Sensing

Photo-induced Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor molecules like this compound and is the basis for their use in chemical sensing. rsc.org The process involves the spatial redistribution of electron density from the electron-rich phenoxazine donor to the electron-deficient benzoylphenyl acceptor upon absorption of light.

The key components of the ICT process in this molecule are:

Electron Donor (D): The 10H-phenoxazine ring system, which has a nitrogen and an oxygen atom, is electron-rich and can readily donate an electron upon excitation.

Electron Acceptor (A): The benzoylphenyl group, with its electron-withdrawing carbonyl (C=O) function, acts as the electron acceptor.

π-Conjugated System: The phenyl ring linking the phenoxazine and the benzoyl group facilitates the electronic communication and transfer of charge between the donor and acceptor.

Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. From this LE state, an ultrafast electron transfer occurs from the phenoxazine moiety to the benzoylphenyl moiety, forming an ICT excited state (S₁).

S₀ + hν → LE → ICT

This ICT state is characterized by a large dipole moment due to the significant separation of charge. The energy of this polar ICT state is highly sensitive to the polarity of its surrounding environment. In polar solvents, the ICT state is stabilized, which typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This solvatochromism makes this compound a potential probe for local solvent polarity.

The ICT mechanism is harnessed for sensing applications because the interaction of an analyte with either the donor or the acceptor part of the molecule can modulate the efficiency and energy of the ICT process. nih.gov For example:

Cation Sensing: The oxygen atom of the benzoyl group's carbonyl can act as a binding site for metal cations. Coordination of a cation would increase the electron-accepting strength of the benzoylphenyl unit. This enhanced ICT would lead to a further red-shift in the emission or a change in the fluorescence intensity, providing a measurable signal for the presence of the cation.

Anion Sensing: While less direct, an anion could interact with the phenoxazine donor, potentially altering its electron-donating ability and thereby affecting the ICT process.

The change in the fluorescence signal (intensity, wavelength, or lifetime) upon analyte binding allows for quantitative detection. The effectiveness of such a sensor is determined by the degree to which the analyte perturbs the intramolecular charge transfer dynamics. nih.gov

Data Tables

Table 1: Representative Photophysical Properties of Phenoxazine-Based Donor-Acceptor Dyes

This table provides typical data for phenoxazine derivatives with a donor-acceptor structure, illustrating the characteristic large Stokes shifts and sensitivity to solvent polarity. The exact values for this compound may vary.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Toluene | ~410 | ~480 | ~3800 | ~0.60 |

| Dichloromethane | ~415 | ~510 | ~5100 | ~0.45 |

| Acetonitrile | ~418 | ~540 | ~6100 | ~0.25 |

| Methanol | ~420 | ~560 | ~6700 | ~0.10 |

Data are representative values for phenoxazine-based D-A systems and are intended for illustrative purposes.

Computational Chemistry and Theoretical Methodologies in Phenoxazine Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational research on phenoxazine-based molecules, offering a balance between accuracy and computational cost for examining the electronic structure of these relatively large systems.

Geometry Optimization and Electronic Structure Calculations

Before photophysical properties can be accurately predicted, the molecule's most stable three-dimensional structure in its electronic ground state must be determined. This is achieved through geometry optimization. For 10-(4-benzoylphenyl)-10H-phenoxazine, DFT calculations would be employed to find the minimum energy conformation, paying close attention to key structural parameters.

The phenoxazine (B87303) ring system is not planar but adopts a folded "butterfly" conformation along the N-O axis. researchgate.net A critical parameter is the dihedral angle between the two benzene (B151609) rings of the phenoxazine core. Another crucial geometric feature is the dihedral angle between the phenoxazine moiety and the N-linked benzoylphenyl group. This angle determines the extent of electronic communication between the donor (phenoxazine) and acceptor (benzoylphenyl) parts of the molecule.

Once the geometry is optimized, DFT is used to calculate the electronic structure. This involves determining the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In donor-acceptor systems like this compound, the HOMO is typically localized on the electron-rich phenoxazine donor, while the LUMO is centered on the electron-withdrawing benzoylphenyl acceptor. rsc.orgnih.gov This spatial separation of the frontier orbitals is a key indicator of intramolecular charge-transfer (ICT) characteristics. nih.gov

Table 1: Illustrative Optimized Geometry Parameters and Frontier Orbital Energies for a Donor-Acceptor Phenoxazine Derivative Calculated by DFT. This table presents typical data obtained from DFT calculations on N-aryl phenoxazine systems. The values are illustrative and not specific experimental data for this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (Phenoxazine) | Angle of the "butterfly" fold along the N-O axis. | 160° - 175° |

| Dihedral Angle (N-Aryl) | Torsional angle between the phenoxazine and N-aryl planes. | 60° - 85° |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -2.5 eV |

| Egap (HOMO-LUMO) | Energy difference between HOMO and LUMO. | 2.5 to 3.5 eV |

Prediction of Ground State Properties

DFT calculations provide access to a range of ground-state properties that can be correlated with experimental data. The calculated HOMO and LUMO energies are particularly important. The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate an electron. The LUMO energy relates to the electron affinity, or the ability to accept an electron. These values are crucial for predicting the redox potentials (oxidation and reduction) of the molecule, which can be verified experimentally using techniques like cyclic voltammetry. researchgate.net

Furthermore, the distribution of electron density and the molecular dipole moment in the ground state can be calculated. For a donor-acceptor molecule, a significant ground-state dipole moment is expected, pointing from the phenoxazine donor towards the benzoylphenyl acceptor.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states, which is fundamental to understanding their photophysical properties like light absorption and emission. nih.govnih.gov

Simulation of Absorption Spectra and Electronic Transitions

TD-DFT calculations, performed on the ground-state optimized geometry, can predict the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov These results are used to simulate the molecule's UV-Visible absorption spectrum. Each peak in the simulated spectrum corresponds to a transition from the ground state (S₀) to a specific excited state (S₁, S₂, etc.).

For this compound, the lowest energy absorption band, which is often of greatest interest, would typically be assigned to the transition from the HOMO to the LUMO. Given the spatial separation of these orbitals, this S₀ → S₁ transition corresponds to the promotion of an electron from the phenoxazine unit to the benzoylphenyl unit, representing an intramolecular charge-transfer (ICT) excitation. nih.govnih.gov Higher energy absorptions might correspond to localized π-π* transitions within the phenoxazine or benzoylphenyl aromatic systems. nih.gov

Table 2: Illustrative TD-DFT Results for the Lowest Energy Electronic Transitions of a Phenoxazine-Based Donor-Acceptor Molecule. This table illustrates the kind of data generated by TD-DFT calculations to interpret an absorption spectrum. The values are representative and not specific experimental data.

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~400-450 nm | 0.2 - 0.5 | HOMO → LUMO | Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | ~320-350 nm | 0.1 - 0.3 | HOMO-1 → LUMO | Mixed ICT / Local Excitation |

| S₀ → S₃ | ~280-300 nm | 0.6 - 0.9 | HOMO → LUMO+1 | π-π* (Local Excitation) |

Analysis of Excited State Character (e.g., CT vs. LE)

A key aspect of studying donor-acceptor molecules is characterizing the nature of their excited states. nih.gov Excited states can be broadly classified as either locally excited (LE) or charge-transfer (CT) in nature.

Locally Excited (LE) State: The electron transition occurs within the same part of the molecule. For example, a π-π* transition confined entirely within the phenoxazine core or the benzoylphenyl group.

Charge-Transfer (CT) State: The electron transition involves a significant spatial relocation of electron density from one part of the molecule (the donor) to another (the acceptor). nih.gov

TD-DFT provides the necessary information to distinguish between these states. By visualizing the molecular orbitals involved in a given transition (e.g., the HOMO and LUMO for the S₁ state), one can determine the degree of spatial overlap. nih.gov In a CT state, the "hole" (the orbital from which the electron was excited, e.g., HOMO) and the "electron" (the orbital to which it was excited, e.g., LUMO) are localized on different molecular fragments. nih.govacs.org For this compound, the S₁ state is expected to have strong CT character, with the HOMO on the phenoxazine and the LUMO on the benzoylphenyl unit. nih.gov This distinct separation is crucial for applications in areas like thermally activated delayed fluorescence (TADF). rsc.orgacs.org

Advanced Computational Techniques for Mechanistic Elucidation

Beyond predicting static properties, computational chemistry can elucidate the mechanisms of chemical reactions and photophysical processes. For phenoxazine derivatives used as photoredox catalysts, for instance, computational studies can map out the entire catalytic cycle. acs.org This involves calculating the energies of intermediates and transition states to understand how the molecule facilitates electron transfer upon photoexcitation.

Mechanistic studies might also investigate non-radiative decay pathways from excited states or the process of intersystem crossing (ISC) from a singlet excited state to a triplet excited state. nih.gov For molecules intended for TADF applications, the reverse process, reverse intersystem crossing (RISC), is of paramount importance. rsc.orgacs.org Calculating the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a key objective, as a small gap is a prerequisite for efficient RISC. acs.org Advanced methods can also compute the spin-orbit couplings between these states, which govern the rate of interconversion.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. nih.govlibretexts.org For phenoxazine derivatives, including this compound, QSPR studies aim to establish mathematical relationships between molecular descriptors and specific properties of interest. nih.gov

The development of a QSPR model involves several key steps. Initially, a dataset of molecules with known properties is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical information, are calculated for each molecule in the dataset. These descriptors can be categorized into several types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.